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Compound of Interest

Compound Name: 16-Dehydroprogesterone

Cat. No.: B108162

This guide provides a comprehensive technical overview of 16-Dehydroprogesterone, a
steroid of significant interest in medicinal chemistry and drug development. We will delve into
its chemical architecture, physicochemical properties, synthesis, and biological interactions,
offering a foundational resource for researchers, scientists, and professionals in the field.

Introduction: Unveiling 16-Dehydroprogesterone

16-Dehydroprogesterone, also known as pregna-4,16-diene-3,20-dione, is a synthetic
progestin, a class of steroid hormones that bind to and activate progesterone receptors.[1][2][3]
Its structure is closely related to the endogenous hormone progesterone, with the key
distinction of a double bond between carbons 16 and 17 of the steroid nucleus. This structural
modification significantly influences its chemical reactivity and biological activity, making it a
valuable intermediate in the synthesis of other steroidal compounds and a subject of study for
its own potential therapeutic applications.[4][5]

Chemical Structure and Physicochemical Properties

The unique chemical identity of 16-Dehydroprogesterone is defined by its four-ring steroid
backbone and specific functional groups.

IUPAC Name: (8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-
decahydrocyclopenta[a]phenanthren-3-one[2]
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Synonyms: Pregna-4,16-diene-3,20-dione, 16,17-Didehydroprogesterone, A16-
Progesterone[1][2][3]

The presence of the conjugated enone system in the A ring and the a,3-unsaturated ketone in
the D ring are key features that dictate its chemical behavior and spectroscopic properties.

Property Value Source

CAS Number 1096-38-4 [2]

Molecular Formula C21H2802 [2]

Molecular Weight 312.45 g/mol [2]

Melting Point 185-187 °C [1]

Appearance Solid [1]

Solubility Soluble in DMSO MedchemExpress

Synthesis of 16-Dehydroprogesterone: A
Methodological Overview

The synthesis of 16-Dehydroprogesterone can be achieved through various routes, often
starting from more readily available steroid precursors. One common method involves the
dehydration of 17a-hydroxyprogesterone.

Example Synthetic Protocol: Dehydration of 17a-
Hydroxyprogesterone

This protocol is based on the principle of acid-catalyzed elimination of the 17a-hydroxyl group
to introduce the C16-C17 double bond.

Materials:
e 17a-Hydroxyprogesterone

e Toluene
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o Water

» Acetic Acid

e Semicarbazide hydrochloride
Step-by-Step Procedure:[6]

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic
stirrer, combine 17a-hydroxyprogesterone, toluene, and water. The preferred ratio of 170a-
hydroxyprogesterone to toluene is 1 g to 5-10 mL, and to water is 1 g to 0.3-1 mL.[6]

o Addition of Reagents: Add acetic acid to act as a catalyst, followed by the addition of
semicarbazide hydrochloride, which serves as the elimination reagent.[6]

o Reaction Execution: Heat the mixture to reflux. The reaction proceeds in the aqueous layer,
and the 16-Dehydroprogesterone product is extracted into the toluene layer as it is formed.
This biphasic system helps to prevent over-reaction and the formation of impurities.[6]

o Work-up and Purification: After the reaction is complete (monitored by an appropriate
technique such as TLC or HPLC), the organic layer is separated, washed with a suitable
agueous solution to remove any remaining acid and reagent, and then dried over an
anhydrous salt (e.g., sodium sulfate).

« |solation: The solvent is removed under reduced pressure to yield the crude 16-
Dehydroprogesterone.

 Purification: The crude product can be further purified by recrystallization from a suitable
solvent system (e.g., acetone/hexane) or by column chromatography on silica gel to obtain
the final product with high purity.

Synthesis Workflow Diagram
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Caption: A generalized workflow for the synthesis of 16-Dehydroprogesterone.

Analytical Characterization: Spectroscopic Profile

The structural elucidation and purity assessment of 16-Dehydroprogesterone are typically
performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum of 16-Dehydroprogesterone would be expected to
show characteristic signals for the vinyl protons in the A and D rings, the methyl protons at
C18 and C19, and the acetyl protons at C21. The specific chemical shifts and coupling
constants provide detailed information about the stereochemistry of the molecule. While a
complete, assigned spectrum is not readily available in the public domain, data for the parent
compound, progesterone, can serve as a reference for interpreting the spectrum of its 16-
dehydro derivative.[7]

e 13C NMR: The carbon NMR spectrum provides information on the number and types of
carbon atoms in the molecule. Key signals would include those for the carbonyl carbons at
C3 and C20, the olefinic carbons in the A and D rings, and the quaternary carbons at C10
and C13.[8][9][10]

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation
pattern of 16-Dehydroprogesterone. Under electrospray ionization (ESI) or atmospheric
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pressure chemical ionization (APCI), the molecule is expected to show a prominent protonated
molecular ion [M+H]* at m/z 313.2.[11][12][13] Tandem mass spectrometry (MS/MS)
experiments can provide further structural information by inducing fragmentation of the parent
ion.[11][12]

Infrared (IR) Spectroscopy

The IR spectrum of 16-Dehydroprogesterone would exhibit characteristic absorption bands
for its functional groups. Key expected peaks include:

e Strong C=0 stretching vibrations for the a,3-unsaturated ketones in the A and D rings
(around 1660-1680 cm™1).

e C=C stretching vibrations for the double bonds in the A and D rings (around 1600-1620
cm1).

e C-H stretching and bending vibrations for the steroidal backbone.[14]

Biological Activity and Mechanism of Action

As a progestin, the biological activity of 16-Dehydroprogesterone is primarily mediated
through its interaction with progesterone receptors (PRs). These receptors are members of the
nuclear receptor superfamily of transcription factors.

Progesterone Receptor Binding and Activation

16-Dehydroprogesterone is expected to bind to the ligand-binding domain of both
progesterone receptor isoforms, PR-A and PR-B. The binding affinity of various progestins to
PRs can vary significantly, influencing their potency.[15][16] Upon binding, the receptor
undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and
translocates to the nucleus.

Gene Transcription Regulation

In the nucleus, the 16-Dehydroprogesterone-PR complex binds to specific DNA sequences
known as progesterone response elements (PRES) in the promoter regions of target genes.
This binding event recruits co-activator or co-repressor proteins, leading to the modulation
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(activation or repression) of gene transcription. The specific cellular response depends on the
target tissue and the complement of co-regulators present.

Signaling Pathway Diagram

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108162?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Cytoplasm
16-Dehydroprogesterone

Binding

\/

Progesterone Receptor (PR)
(with HSPs)

Conformational Change
& HSP Dissociation

\/

PR-DHP Complex

Dimerization

Dimerized
PR-DHP Complex

Nuclear Translocation
& DNA Binding

Nudleus
\
Progesterone Response Element (PRE)
on DNA

Recruitment of
Co-regulators

Modulation of ]
Gene Transcription

A
mRNA

Y

Protein Synthesis

\ 4
Cellular Response

Click to download full resolution via product page

Caption: A simplified model of the 16-Dehydroprogesterone signaling pathway.
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Metabolism of 16-Dehydroprogesterone

The metabolism of synthetic progestins is a critical determinant of their pharmacokinetic profile
and can lead to the formation of active or inactive metabolites. While the specific metabolic fate
of 16-Dehydroprogesterone in humans has not been extensively detailed in the available
literature, insights can be drawn from the metabolism of structurally similar compounds like
progesterone and dydrogesterone.

Key metabolic transformations are likely to involve:

e Reduction of the C20 ketone: The 20-oxo group can be reduced to a hydroxyl group by aldo-
keto reductases (AKRSs), such as AKR1C, to form 20a-dihydrodydrogesterone (20a-DHD) in
the case of dydrogesterone.[17]

e Reduction of the A-ring double bond: The A*-3-keto configuration can be reduced by 5a- and
5B-reductases.

o Hydroxylation: Cytochrome P450 (CYP) enzymes, such as CYP3A4 and CYP2C19, are
known to be involved in the hydroxylation of steroids at various positions.[17]

Further research is required to fully elucidate the specific metabolic pathways and the resulting
metabolites of 16-Dehydroprogesterone in humans.

Therapeutic Potential and Applications

16-Dehydroprogesterone primarily serves as a key intermediate in the synthesis of a wide
range of steroidal drugs, including corticosteroids and other progestins.[5] Its unique structure
allows for further chemical modifications to introduce desired functionalities and enhance
biological activity.

While direct therapeutic applications of 16-Dehydroprogesterone are not well-documented,
derivatives of this compound have been investigated for various purposes. For instance,
fluorine-18 labeled progestins derived from similar structures have been developed as high-
affinity ligands for the progesterone receptor, with potential applications in positron emission
tomography (PET) imaging of PR-positive tumors.[18] The study of 16-Dehydroprogesterone
and its derivatives continues to be an active area of research in the quest for novel and more
selective therapeutic agents targeting steroid hormone receptors.
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Conclusion

16-Dehydroprogesterone represents a fascinating molecule at the intersection of synthetic
organic chemistry and endocrinology. Its distinct chemical structure, characterized by the C16-
C17 double bond, imparts unique properties that have been exploited in the synthesis of
numerous steroidal drugs. While its own biological activity is rooted in its interaction with
progesterone receptors, a more detailed understanding of its specific signaling cascades and
metabolic fate warrants further investigation. This guide has provided a comprehensive
overview of the current knowledge on 16-Dehydroprogesterone, serving as a valuable
resource for scientists and researchers dedicated to advancing the field of steroid chemistry
and pharmacology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. youtube.com [youtube.com]
e 2. GSRS [gsrs.ncats.nih.gov]
e 3. veeprho.com [veeprho.com]

¢ 4. Total synthesis of dI-19-nor-16,17-dehydroprogesterone - PubMed
[pubmed.ncbi.nim.nih.gov]

o 5. researchgate.net [researchgate.net]

e 6. CN112940062A - Preparation method of 16-dehydroprogesterone - Google Patents
[patents.google.com]

e 7. Progesterone(57-83-0) 1H NMR [m.chemicalbook.com]

e 8. Human Metabolome Database: 13C NMR Spectrum (1D, 50.18 MHz, CDCI3,
experimental) (HMDB0001830) [hmdb.ca]

e 9. spectrabase.com [spectrabase.com]
e 10. spectrabase.com [spectrabase.com]

e 11. Combined Liquid Chromatography—Tandem Mass Spectrometry Analysis of
Progesterone Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

e 12. Combined Liquid Chromatography—Tandem Mass Spectrometry Analysis of
Progesterone Metabolites | PLOS One [journals.plos.org]

e 13. employees.csbsju.edu [employees.cshsju.edu]

e 14. CN1140177A - Preparation method of pregna-4,9(11),16-triene,-3,20-dione steroidal
compound - Google Patents [patents.google.com]

e 15. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene
expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and
related progestins - PMC [pmc.ncbi.nlm.nih.gov]

¢ 16. Comparative binding affinity study of progestins to the cytosol progestin receptor of
endometrium in different mammals - PubMed [pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b108162?utm_src=pdf-custom-synthesis
https://www.youtube.com/watch?v=6TtPk2tAAlI
https://gsrs.ncats.nih.gov/ginas/app/ui/substances/24fd34da-1040-43af-8342-6ee5bd52f3b1
https://veeprho.com/impurities/16-dehydroprogesterone/
https://pubmed.ncbi.nlm.nih.gov/5256214/
https://pubmed.ncbi.nlm.nih.gov/5256214/
https://www.researchgate.net/publication/284546207_A_Facile_Green_Synthesis_of_16-Dehydropregnenolone_Acetate_16-DPA_From_Diosgenin
https://patents.google.com/patent/CN112940062A/en
https://patents.google.com/patent/CN112940062A/en
https://m.chemicalbook.com/SpectrumEN_57-83-0_1HNMR.htm
https://hmdb.ca/spectra/nmr_one_d/3186
https://hmdb.ca/spectra/nmr_one_d/3186
https://spectrabase.com/spectrum/JrGqckdFuPC
https://spectrabase.com/spectrum/68nz3cY4riS
https://pmc.ncbi.nlm.nih.gov/articles/PMC4332660/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4332660/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0117984
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0117984
https://employees.csbsju.edu/mross/secure/research%20Documents/ResearchS06/LCMSMSEndocrinDisruptors.pdf
https://patents.google.com/patent/CN1140177A/en
https://patents.google.com/patent/CN1140177A/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC2278032/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2278032/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2278032/
https://pubmed.ncbi.nlm.nih.gov/9570932/
https://pubmed.ncbi.nlm.nih.gov/9570932/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108162?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 17. Dydrogesterone metabolism in human liver by aldo-keto reductases and cytochrome
P450 enzymes - PubMed [pubmed.nchi.nlm.nih.gov]

» 18. Fluorine-18-labeled progestin 16 alpha, 17 alpha-dioxolanes: development of high-affinity
ligands for the progesterone receptor with high in vivo target site selectivity - PubMed
[pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [An In-depth Technical Guide to 16-
Dehydroprogesterone: Structure, Properties, and Biological Significance]. BenchChem,
[2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108162#16-
dehydroprogesterone-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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